molecular formula C13H16BrNO B1401996 2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1225804-49-8

2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1401996
M. Wt: 282.18 g/mol
InChI Key: CPZCRUOTCBYSED-UHFFFAOYSA-N
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Description

“2-Bromo-2-methylpropane” is a versatile reactant in organic synthesis, facilitating the introduction of the tert-butyl group . It’s used in the synthesis of dextran macroinitiator for atom transfer radical polymerization (ATRP) by partial esterification of the hydroxyl group of the polysaccharide .


Molecular Structure Analysis

The molecular structure of “2-Bromo-2-methylpropane” has the formula (CH3)3CBr . The molecular structure of “2-Bromo-2-methylpropionic acid” has the formula (CH3)2CBrCOOH .


Chemical Reactions Analysis

The hydrolysis of “2-Bromo-2-methylpropane” is often cited as a classic example of an SN1 reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-2-methylpropane” include a boiling point of 71-73 °C and a melting point of -20 °C . The physical and chemical properties of “2-Bromo-2-methylpropionic acid” include a boiling point of 198-200 °C and a melting point of 44-47 °C .

Scientific Research Applications

Application 1: Use in Polymer Science

  • Summary of the Application: This compound is used in the synthesis of esters of 2-bromo-2-methylpropanoate of poly(oxyalkylene) polymers such as poly(ethylene glycol) or α-methyl poly(ethylene glycol). These polymers are known for their biocompatibility and biodegradability properties .
  • Methods of Application or Experimental Procedures: The esters were prepared in high yields and characterized by spectroscopic and chromatographic methods (NMR, FT-IR, mass spectroscopy and SEC). The halogen chain-end group in the poly(oxyalkylene) bromine-terminated esters was characterized by MALDI-TOF MS .
  • Results or Outcomes: The analysis of the mass spectra demonstrated that the analyte was transformed to unsaturated (elimination), alkoxy or hydroxyl end-groups (substitution) molecules when silver cationic agents were used. When sodium salt was used as a cationic agent, well-defined bromine-terminated macromolecules were successfully determined through MALDI-TOF MS .

Application 2: Use as ATRP Macroinitiators

  • Summary of the Application: Well-characterized esters of 2-bromo-2-methylpropanoate of poly(oxyalkylene) polymers could be used as ATRP macroinitiators for the synthesis of a variety of polymeric architectures of interest as drug delivery bioconjugates .
  • Methods of Application or Experimental Procedures: The esters were prepared and characterized by spectroscopic and chromatographic methods (NMR, FT-IR, mass spectroscopy and SEC). The halogen chain-end group in the poly(oxyalkylene) bromine-terminated esters was characterized by MALDI-TOF MS. The effect of the solvents (methanol or tetrahydrofuran) and the cationic agents such as silver trifluoroacetate (AgTFA), silver trifluoromethanesulfonate (AgTFS) and sodium trifluoroacetate (NaTFA) on the mass spectra was studied .
  • Results or Outcomes: The analysis of the mass spectra demonstrated that the analyte was transformed to unsaturated (elimination), alkoxy or hydroxyl end-groups (substitution) molecules when silver cationic agents were used. When sodium salt was used as a cationic agent, well-defined bromine-terminated macromolecules were successfully determined through MALDI-TOF MS .

Safety And Hazards

“2-Bromo-2-methylpropane” is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . “2-Bromo-2-methylpropionic acid” is classified as causing skin corrosion .

Future Directions

Well-characterized esters of “2-bromo-2-methylpropanoate” of poly(oxyalkylene) polymers could be used as ATRP macroinitiators for the synthesis of a variety of polymeric architectures of interest as drug delivery bioconjugates .

properties

IUPAC Name

2-bromo-1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-13(2,14)12(16)15-8-7-10-5-3-4-6-11(10)9-15/h3-6H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZCRUOTCBYSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC2=CC=CC=C2C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline
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2-(2-Bromo-2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinoline

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